molecular formula C20H19Cl2N3O3 B12046150 2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride

2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride

Cat. No.: B12046150
M. Wt: 420.3 g/mol
InChI Key: QABQWMZIWJXWQO-UHFFFAOYSA-N
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Description

2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of the amino and chlorophenyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Phenylephrine Related Compound E: Shares structural similarities and is used in pharmaceutical applications.

    Fluorine Compounds: Exhibit similar reactivity patterns due to the presence of halogen atoms.

Uniqueness

2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride stands out due to its unique combination of aromatic rings and functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19Cl2N3O3

Molecular Weight

420.3 g/mol

IUPAC Name

2-[5-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]pyridin-2-yl]oxy-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C20H18ClN3O3.ClH/c1-20(2,19(25)26)27-17-8-5-13(10-23-17)14-9-16(18(22)24-11-14)12-3-6-15(21)7-4-12;/h3-11H,1-2H3,(H2,22,24)(H,25,26);1H

InChI Key

QABQWMZIWJXWQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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